

# CAS number and chemical identifiers for 2-Ethyl-4,5-dimethyloxazole

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## Compound of Interest

Compound Name: **2-Ethyl-4,5-dimethyloxazole**

Cat. No.: **B1345193**

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## An In-depth Technical Guide to 2-Ethyl-4,5-dimethyloxazole

This technical guide provides a comprehensive overview of **2-Ethyl-4,5-dimethyloxazole**, including its chemical identifiers, physicochemical properties, spectroscopic data, and a detailed experimental protocol for its synthesis. This document is intended for researchers, scientists, and professionals in the fields of chemistry and drug development.

## Chemical Identifiers and Physical Properties

**2-Ethyl-4,5-dimethyloxazole** is a heterocyclic compound with a distinct nutty and roasted aroma, leading to its primary application as a flavoring agent in the food and beverage industry. [1] It is also a versatile building block in organic synthesis for the development of pharmaceuticals and agrochemicals.[1]

Table 1: Chemical Identifiers for **2-Ethyl-4,5-dimethyloxazole**

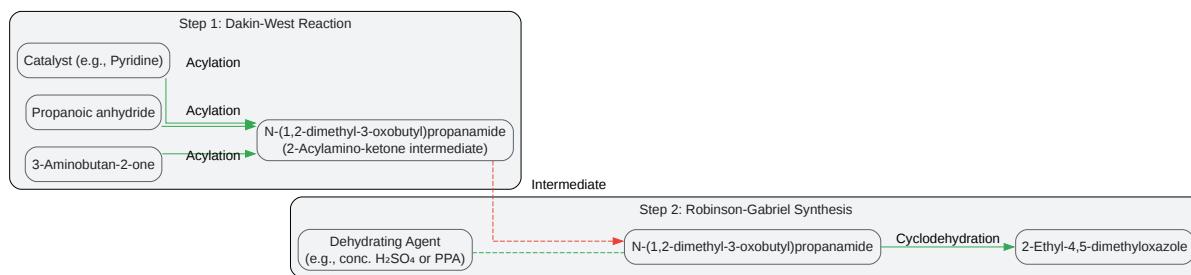
Identifier	Value	Source(s)
CAS Number	53833-30-0	[NIST WebBook, PubChem] <a href="#">[2]</a> <a href="#">[3]</a>
IUPAC Name	2-ethyl-4,5-dimethyl-1,3-oxazole	[PubChem] <a href="#">[3]</a>
Synonyms	Oxazole, 2-ethyl-4,5-dimethyl-; 4,5-Dimethyl-2-ethyloxazole; FEMA 3672	[NIST WebBook, PubChem] <a href="#">[2]</a> <a href="#">[3]</a>
Molecular Formula	C <sub>7</sub> H <sub>11</sub> NO	[NIST WebBook, PubChem] <a href="#">[2]</a> <a href="#">[3]</a>
Molecular Weight	125.17 g/mol	[PubChem] <a href="#">[3]</a>
InChI	InChI=1S/C7H11NO/c1-4-7-8-5(2)6(3)9-7/h4H2,1-3H3	[NIST WebBook, PubChem] <a href="#">[2]</a> <a href="#">[3]</a>
InChIKey	LCYOFVYHDBWYSI-UHFFFAOYSA-N	[NIST WebBook, PubChem] <a href="#">[2]</a> <a href="#">[3]</a>
SMILES	CCC1=NC(=C(O1)C)C	[PubChem] <a href="#">[3]</a>
PubChem CID	62069	[PubChem] <a href="#">[3]</a>
FEMA Number	3672	[PubChem] <a href="#">[3]</a>

Table 2: Physicochemical Properties of **2-Ethyl-4,5-dimethyloxazole**

Property	Value	Conditions	Source(s)
Physical Description	Colorless liquid with a burnt, roasted aroma	Ambient	[PubChem][3]
Boiling Point	60 °C	18 mmHg	[PubChem][3]
Density	0.938 - 0.948 g/cm <sup>3</sup>	25 °C	The Good Scents Company
Refractive Index	1.441 - 1.451	20 °C	The Good Scents Company
Flash Point	44.44 °C (112.00 °F)	Closed Cup	The Good Scents Company

## Synthesis of 2-Ethyl-4,5-dimethyloxazole

A common and effective method for the synthesis of 2,4,5-trisubstituted oxazoles like **2-Ethyl-4,5-dimethyloxazole** is the Robinson-Gabriel synthesis. This reaction involves the cyclodehydration of a 2-acylamino-ketone, which can be prepared via the Dakin-West reaction.



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Caption: Synthesis workflow for **2-Ethyl-4,5-dimethyloxazole**.

This protocol is a representative procedure adapted from the synthesis of similar oxazole compounds.<sup>[3]</sup>

Step 1: Synthesis of the 2-Acylamino-ketone Intermediate via Dakin-West Reaction

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-aminobutan-2-one (1.0 eq), propanoic anhydride (1.2 eq), and a suitable base like pyridine (catalytic amount).
- Reaction Conditions: Heat the mixture under reflux for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
- Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.
- Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
- Purification: Wash the organic layer with a saturated solution of sodium bicarbonate and then with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude 2-acylamino-ketone intermediate. This intermediate may be used in the next step without further purification.

Step 2: Synthesis of **2-Ethyl-4,5-dimethyloxazole** via Robinson-Gabriel Cyclodehydration

- Reaction Setup: Place the crude 2-acylamino-ketone intermediate from the previous step in a round-bottom flask.
- Reagent Addition: Carefully add a strong dehydrating agent such as concentrated sulfuric acid or polyphosphoric acid (PPA).
- Reaction Conditions: Heat the mixture, typically between 100-150°C, for 1-3 hours. Monitor the reaction by TLC.
- Work-up: Cool the reaction mixture and carefully pour it onto crushed ice.

- Neutralization and Extraction: Neutralize the acidic solution with a base (e.g., sodium hydroxide or sodium bicarbonate) and extract the product with an organic solvent like diethyl ether or ethyl acetate.
- Purification: Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate. The solvent is then removed under reduced pressure, and the resulting crude product can be purified by vacuum distillation or column chromatography to yield pure **2-Ethyl-4,5-dimethyloxazole**.

## Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of **2-Ethyl-4,5-dimethyloxazole**.

Table 3: GC-MS Data for **2-Ethyl-4,5-dimethyloxazole**

m/z	Relative Intensity (%)	Putative Fragment
125	97.96	[M] <sup>+</sup> (Molecular Ion)
110	96.78	[M - CH <sub>3</sub> ] <sup>+</sup>
124	84.86	[M - H] <sup>+</sup>
55	77.48	C <sub>3</sub> H <sub>3</sub> O <sup>+</sup> or C <sub>4</sub> H <sub>7</sub> <sup>+</sup>
42	99.99	C <sub>2</sub> H <sub>4</sub> N <sup>+</sup> or C <sub>3</sub> H <sub>6</sub> <sup>+</sup>

Source: PubChem[3]

### FT-IR Spectroscopy

The FT-IR spectrum of **2-Ethyl-4,5-dimethyloxazole** would be expected to show characteristic peaks for the C=N and C-O-C stretching vibrations of the oxazole ring, as well as peaks corresponding to the C-H stretching and bending of the ethyl and methyl groups. PubChem indicates the availability of FT-IR and ATR-IR spectra for this compound.[3]

### NMR Spectroscopy

While experimental NMR data is not readily available in the literature, predicted NMR data can provide an estimation of the chemical shifts.

Table 4: Predicted <sup>1</sup>H and <sup>13</sup>C NMR Chemical Shifts for **2-Ethyl-4,5-dimethyloxazole**

Atom Type	Predicted <sup>1</sup> H Chemical Shift (ppm)	Predicted <sup>13</sup> C Chemical Shift (ppm)
Ethyl -CH <sub>2</sub> -	~2.7	~25
Ethyl -CH <sub>3</sub>	~1.3	~11
4-Methyl -CH <sub>3</sub>	~2.2	~10
5-Methyl -CH <sub>3</sub>	~2.1	~9
Oxazole C2	-	~163
Oxazole C4	-	~135
Oxazole C5	-	~145

Source: Predicted data from various NMR prediction tools.

## Applications in Research and Drug Development

While the primary commercial use of **2-Ethyl-4,5-dimethyloxazole** is as a flavoring agent, the oxazole scaffold is of significant interest in medicinal chemistry. Oxazole derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

The ethyl and methyl substituents on the oxazole ring of **2-Ethyl-4,5-dimethyloxazole** provide sites for further chemical modification, allowing for the creation of a library of derivatives for screening in drug discovery programs. Its structural features can be tailored to optimize properties such as bioavailability, metabolic stability, and target binding affinity.

## Safety and Handling

**2-Ethyl-4,5-dimethyloxazole** is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated area, away from sources of ignition. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

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## References

- 1. [benchchem.com](http://benchchem.com) [benchchem.com]
- 2. [rsc.org](http://rsc.org) [rsc.org]
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